molecular formula C17H27NO3S B2362146 Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine CAS No. 873578-30-4

Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine

Cat. No. B2362146
CAS RN: 873578-30-4
M. Wt: 325.47
InChI Key: RHYNGAODGFFYRZ-UHFFFAOYSA-N
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Description

“Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine” is a complex organic compound. It contains a cyclopentyl group (a five-membered carbon ring), a phenyl group (a six-membered carbon ring), and a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms). The phenyl group is substituted with ethoxy, methyl, and methylethyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular formula of this compound is C17H27NO3S, and its molecular weight is 325.47. The exact structure would depend on the positions of the substituents on the phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the ethoxy group could potentially undergo elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s challenging to predict the mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it might have applications in fields like medicinal chemistry .

properties

IUPAC Name

N-cyclopentyl-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-5-21-16-10-13(4)17(11-15(16)12(2)3)22(19,20)18-14-8-6-7-9-14/h10-12,14,18H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYNGAODGFFYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CCCC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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